异丙基巴豆酸酯

描述

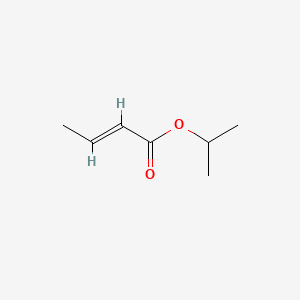

Isopropyl crotonate, also known as isopropyl (2E)-2-butenoate, is a chemical compound with the linear formula C7H12O2 . It is a liquid at room temperature .

Synthesis Analysis

Isopropyl crotonate has been synthesized by group-transfer polymerization using a silicon-based Lewis acid catalyst . This process involves the reaction of various β-substituted acrylates, such as alkyl crotonates (including isopropyl crotonate), with each monomer component being incorporated sufficiently .

Molecular Structure Analysis

The molecular formula of isopropyl crotonate is C7H12O2, and its molecular weight is 128.17 . The InChI code for isopropyl crotonate is 1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ .

Physical And Chemical Properties Analysis

Isopropyl crotonate is a liquid at room temperature . It has a boiling point of 147°C . The specific gravity of isopropyl crotonate is 0.89 , and its refractive index is 1.42 .

科学研究应用

聚合和共聚合

异丙基巴豆酸酯用于阴离子聚合工艺。研究表明,有机金属催化剂可以有效聚合异丙基巴豆酸酯,并且已经探索了它与其他单体(如甲基巴豆酸酯)的共聚合。已经观察到这些工艺产生具有显着催化活性和不同性质(例如立构规整性和反应性)的聚合物,这在材料科学中很重要 (Tsuruta、Makimoto 和 Tanabe,1968 年)。此外,已经研究了异丙基巴豆酸酯等仲烷基巴豆酸酯的聚合技术,揭示了它们在生产具有高使用温度和良好抗冲击性的乙烯基均聚物方面的潜力,尽管它们在成型方面存在挑战 (Graham、Moore 和 Powell,1967 年)。

分析化学

在分析化学中,与异丙基巴豆酸酯相关的化合物的立体异构体的分离和鉴定(例如异丙基 2,3-环氧丁酸酯)一直是人们感兴趣的主题。气相色谱等技术已用于区分这些立体异构体,这对于了解它们的化学行为和应用至关重要 (Demillequand 等人,1999 年)。

有机合成

异丙基巴豆酸酯在有机合成中也很重要。它已被用于片段重组 Nazarov 环化过程中,这是有机化学中构建环状化合物的关键反应 (Schwartz 和 White,2006 年)。此外,已经研究了它在由铑 (I) 配合物催化的不对称共轭加成反应中的参与,突出了它在高收率和对映选择性地生产 β-芳基酯中的作用,这对于药物和材料应用很重要 (Sakuma 等人,2000 年)。

环境科学

在环境科学的背景下,已经检查了异丙基巴豆酸酯的衍生物在吸附过程中的潜力。例如,已经研究了包含与异丙基巴豆酸酯相关的巴豆酸的交联聚合物去除水溶液中染料的效率,这证明了其在水处理应用中的潜力 (Coşkun,2011 年)。

催化

已经探索了异丙基巴豆酸酯在路易斯对聚合等反应中的催化性能,其中其衍生物已显示出在特定条件下生产高分子量聚合物的有效性 (McGraw 和 Chen,2018 年)。这突出了它在催化剂开发和聚合物科学领域的潜力。

安全和危害

作用机制

Biochemical Pathways

Isopropyl crotonate may be involved in various biochemical pathways. For instance, it has been suggested that the compound could play a role in the regulation of gene expression .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of Isopropyl crotonate, influencing its efficacy and potential applications.

Action Environment

The action, efficacy, and stability of Isopropyl crotonate can be influenced by various environmental factors . For instance, the compound’s solubility can affect its distribution and bioavailability . .

属性

IUPAC Name |

propan-2-yl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBHSMFGKYLKE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020077 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl crotonate | |

CAS RN |

6284-46-4, 18060-77-0 | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl crotonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6284-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl (2E)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CROTONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key features of isopropyl crotonate's structure and how does it influence its polymerization?

A: Isopropyl crotonate (molecular formula: C7H12O2, molecular weight: 128.17 g/mol) is an ester formed from crotonic acid and isopropanol. Its structure features a β-substituted acrylate group, which significantly influences its polymerization behavior. [] For instance, during anionic polymerization with organometallic catalysts, the trans isomer of isopropyl crotonate exhibits higher reactivity compared to its cis counterpart. [] This difference in reactivity is attributed to the steric hindrance imposed by the isopropyl group in the cis configuration. []

Q2: How does the presence of a urethane group in a reactant molecule affect the reaction with isopropyl crotonate in the presence of samarium diiodide (SmI2)?

A: SmI2-mediated reactions of α-(alkoxycarbonyl)amino ketones with isopropyl crotonate showcase a fascinating interplay between structure and reactivity. The urethane group in the ketone plays a crucial role in directing the stereochemistry of the reaction. [] It accomplishes this by chelating with the Sm(III) cations associated with the ketyl radical intermediates. [] This chelation favors the formation of syn-1,2-amino alcohol products, specifically syn-trans-γ-lactones, with high stereoselectivity. [] Interestingly, replacing the urethane group with a hydroxy group in the ketone leads to a complete reversal of diastereoselectivity, favoring syn-cis-γ-lactone formation. []

Q3: Can isopropyl crotonate participate in asymmetric synthesis, and if so, what type of catalyst system is effective?

A: Yes, isopropyl crotonate has shown promise in asymmetric synthesis, particularly in enantioselective 1,4-addition reactions. A rhodium(I) catalyst complexed with (S)-binap (a chiral phosphine ligand) effectively catalyzes the asymmetric conjugate 1,4-addition of arylboronic acids to isopropyl crotonate. [] This reaction exhibits excellent enantioselectivity, exceeding 90% ee, producing chiral beta-aryl esters. [] The choice of chiral ligand, rhodium precursor, and substituents on the α,β-unsaturated ester all influence the enantioselectivity of this reaction. []

Q4: Beyond its use in polymers and asymmetric synthesis, are there other applications for isopropyl crotonate?

A: Research explores the use of isopropyl crotonate as a component in formulations for specific applications. For example, it's been incorporated into a circulating water antisludging agent. [] This formulation, containing isopropyl maleate, 3-amino isopropyl crotonate, sodium dihydrogen phosphate, and zinc nitrate, aims to prevent sludge formation in weakly acidic or neutral circulating water systems. [] This highlights the potential for isopropyl crotonate to contribute to practical solutions in industrial water treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

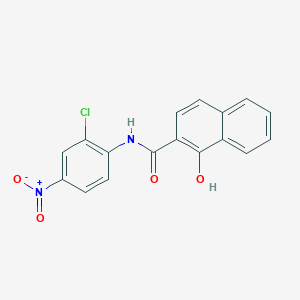

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)